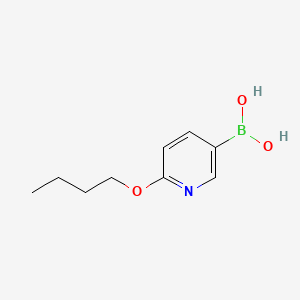

(6-Butoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-butoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYJYFISWIDAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668420 | |

| Record name | (6-Butoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193400-34-9 | |

| Record name | (6-Butoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (6-Butoxypyridin-3-yl)boronic acid

Introduction

This compound is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry. Its utility stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2] This attribute makes it an essential intermediate for the synthesis of a wide array of complex molecules, including biologically active compounds and novel materials. The strategic placement of the butoxy and boronic acid groups on the pyridine ring allows for sequential and site-selective functionalization, offering a high degree of control in the construction of intricate molecular architectures.[3] This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles, detailed experimental protocols, and critical considerations for successful execution.

Prevailing Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most prominent and industrially scalable methods involve the borylation of a suitably functionalized pyridine precursor. Two primary strategies are highlighted here:

-

Halogen-Metal Exchange followed by Borylation: This classic and reliable method involves the initial preparation of a 6-butoxy-3-halopyridine intermediate. Subsequent halogen-metal exchange, typically using an organolithium reagent at low temperatures, generates a highly reactive pyridyl anion.[4][5][6] This intermediate is then quenched with a borate ester, such as triisopropyl borate, to form the corresponding boronic ester, which is subsequently hydrolyzed to the desired boronic acid.[7][8] The selectivity of the halogen-metal exchange is a critical factor, often influenced by the nature of the halogen and the reaction conditions.

-

Palladium-Catalyzed Miyaura Borylation: This modern and highly efficient method directly introduces a boronic ester group onto a 6-butoxy-3-halopyridine precursor.[9][10][11] The reaction employs a palladium catalyst, a diboron reagent like bis(pinacolato)diboron (B₂pin₂), and a suitable base.[12] Miyaura borylation is renowned for its mild reaction conditions and excellent functional group tolerance, making it a preferred method in many contemporary synthetic applications.[10][11]

This guide will focus on a detailed protocol based on the Miyaura borylation approach due to its robustness and broad applicability.

Reaction Mechanism: The Miyaura Borylation

The Miyaura borylation reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][13] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Catalytic cycle of the Miyaura borylation reaction.

The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 6-butoxy-3-halopyridine (Ar-X), forming a Pd(II) intermediate.[10]

-

Transmetalation: In the presence of a base, the diboron reagent transmetalates with the Pd(II) complex. The base is crucial as it activates the palladium complex, facilitating the exchange.[9][10]

-

Reductive Elimination: The resulting organopalladium(II) species undergoes reductive elimination to yield the desired boronic ester product (Ar-Bpin) and regenerate the active Pd(0) catalyst, thus completing the cycle.[10]

Experimental Protocol: Miyaura Borylation Approach

This protocol details the synthesis of this compound pinacol ester, which can be subsequently hydrolyzed to the final boronic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-5-butoxypyridine | ≥97% | Commercially Available | Starting material. |

| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available | Boron source. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Commercially Available | Palladium catalyst. |

| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Commercially Available | Base. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent. |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | Solvent for workup. |

| Ethyl Acetate | ACS Grade | Commercially Available | Solvent for extraction. |

| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |

| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |

| n-Hexane | ACS Grade | Commercially Available | Eluent for chromatography. |

| Diethyl Ether | ACS Grade | Commercially Available | Eluent for chromatography. |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound pinacol ester.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 2-bromo-5-butoxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (1.5 eq).

-

Rationale: The use of a slight excess of the diboron reagent ensures complete consumption of the starting halide. The catalyst loading is typical for this type of cross-coupling reaction. Potassium acetate is a mild base that is effective in this transformation.[9] An inert atmosphere is crucial to prevent the degradation of the catalyst and reagents.

-

-

Solvent Addition and Reaction: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M). Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes. Heat the mixture to 80-90 °C and stir vigorously.

-

Rationale: Anhydrous solvent is critical to prevent unwanted side reactions, such as the hydrolysis of the boronic ester. Degassing removes dissolved oxygen which can deactivate the palladium catalyst. The reaction temperature is optimized to ensure a reasonable reaction rate without significant decomposition.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Rationale: Regular monitoring prevents prolonged heating which could lead to byproduct formation.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional toluene.

-

Rationale: Filtration through Celite is an effective way to remove solid impurities. Toluene is a good solvent for the product and is easily removed under reduced pressure.

-

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Separate the organic layer.

-

Rationale: Washing with water removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Thorough drying of the organic phase is important before concentration to prevent hydrolysis of the product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent.

-

Rationale: Column chromatography is a standard and effective method for purifying boronic esters.[14][15] The choice of eluent system will depend on the polarity of the product and any impurities. In some cases, treating the silica gel with boric acid can prevent the degradation of the boronic ester on the column.[15][16]

-

Characterization and Quality Control

The identity and purity of the synthesized this compound pinacol ester should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the butoxy group (triplet, sextet, quintet, triplet), and aromatic protons on the pyridine ring. The chemical shifts and coupling constants should be consistent with the expected structure. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the butoxy chain, the pyridine ring, and the pinacol group. |

| Mass Spectrometry (e.g., GC-MS or LC-MS) | A molecular ion peak corresponding to the calculated mass of the product. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst, insufficient degassing, wet solvent/reagents. | Use fresh catalyst, ensure a completely inert atmosphere, use freshly dried solvents and reagents. |

| Formation of byproducts | Overheating, prolonged reaction time, incorrect stoichiometry. | Carefully control the reaction temperature, monitor the reaction closely, and use the correct ratio of reagents. |

| Difficulty in purification | Degradation of the boronic ester on silica gel. | Use boric acid-treated silica gel for chromatography.[15][16] Alternatively, consider recrystallization if the product is a solid.[14] |

| Hydrolysis of the boronic ester | Presence of water during workup or purification. | Ensure all workup and purification steps are performed under anhydrous conditions.[15] |

Hydrolysis to the Boronic Acid

If the final boronic acid is required, the pinacol ester can be hydrolyzed. A common procedure involves stirring the ester in a mixture of a suitable solvent (e.g., acetone or THF) and an aqueous acid (e.g., HCl) at room temperature. The progress of the hydrolysis can be monitored by TLC. After completion, the boronic acid can often be isolated by filtration or extraction. It is important to note that pyridinylboronic acids can be less stable than their ester counterparts, and careful handling is advised.

Conclusion

The synthesis of this compound, particularly via the Miyaura borylation, represents a robust and versatile method for accessing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and rigorous characterization are paramount to achieving a successful outcome. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to confidently incorporate this synthesis into their workflows, enabling the creation of novel and complex molecular entities.

References

- Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).

- How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18).

- Miyaura Borylation Reaction - Alfa Chemistry. (n.d.).

- Technical Support Center: Purification of Boronic Acid Pinacol Esters - Benchchem. (2025, December).

- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).

- Proposed mechanism for the Miyaura borylation reaction - ResearchGate. (2020, November).

- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (n.d.).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).

- Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.).

- Miyaura borylation - Wikipedia. (n.d.).

- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8).

- Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... - ResearchGate. (2022, October).

- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013, October 3).

- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. (n.d.).

- Synthesis routes of 2-Acetyl-5-bromopyridine - Benchchem. (n.d.).

- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF - ResearchGate. (2025, August 10).

- 2-bromopyridine - Organic Syntheses Procedure. (n.d.).

- Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (n.d.).

- REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (n.d.).

- Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 | Request PDF - ResearchGate. (2025, August 6).

- An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-bromopyridine - Benchchem. (n.d.).

- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents. (n.d.).

- Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine - Benchchem. (n.d.).

- 2-(di-Boc-amino)-3-bromo-pyridine-5-boronic acid | C15H22BBrN2O6 | CID - PubChem. (n.d.).

- Boronic acid - Wikipedia. (n.d.).

- 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.).

- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 1).

- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF - ResearchGate. (n.d.).

- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.).

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. (n.d.).

- 2-Bromopyridine-5-boronic acid | C5H5BBrNO2 | CID 2762706 - PubChem. (n.d.).

- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.

- US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents. (n.d.).

- Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. (n.d.).

- 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds - NIH. (n.d.).

- (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid - Sigma-Aldrich. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of (6-Butoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of (6-Butoxypyridin-3-yl)boronic acid in Modern Chemistry

This compound, a member of the heteroarylboronic acid family, is a versatile building block in contemporary organic synthesis and medicinal chemistry. Its utility primarily stems from the presence of the boronic acid moiety, which enables a wide range of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The pyridine ring, substituted with a butoxy group, imparts specific electronic and steric properties, influencing the molecule's reactivity, solubility, and potential for intermolecular interactions. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its structure, stability, and handling, and lays the groundwork for its effective application in research and development.

Molecular Structure and Physicochemical Characteristics

The unique properties of this compound are a direct consequence of its molecular architecture. The boronic acid group, -B(OH)₂, is a Lewis acid due to the vacant p-orbital on the boron atom, allowing it to accept a pair of electrons.[1] This Lewis acidity is central to its reactivity. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, and the electron-donating butoxy group modulate the electronic environment of the boronic acid, thereby influencing its reactivity and pKa.

Key Physicochemical Data

| Property | Value/Information | Source/Basis |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 193400-34-9 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₄BNO₃ | --- |

| Molecular Weight | 195.02 g/mol | --- |

| Appearance | White to off-white solid (Expected) | General property of arylboronic acids |

| Melting Point (°C) | Estimated 110-130 | Based on analogs: (6-ethoxypyridin-3-yl)boronic acid (102-104 °C) and (6-methoxypyridin-3-yl)boronic acid (135-140 °C)[2] |

| Boiling Point (°C) | > 350 (Predicted) | General trend for similar boronic acids |

| pKa | Estimated 8.5 - 9.5 | General pKa range for arylboronic acids[1] |

| Solubility | Soluble in methanol, DMSO, THF; sparingly soluble in water and nonpolar organic solvents. | General solubility of pyridylboronic acids |

Reactivity and Stability Profile

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount chemical transformation involving this compound is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction couples the pyridyl moiety of the boronic acid with an aryl, vinyl, or alkyl halide (or triflate), forming a new carbon-carbon bond. This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[1]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: A streamlined workflow for the structural verification of this compound using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Step-by-Step Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass to the calculated exact mass of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹ for the butoxy group.

-

C=C and C=N stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.

-

B-O stretch: A strong band around 1350 cm⁻¹.

Synthetic Approach

A common method for the synthesis of heteroarylboronic acids is through the reaction of a corresponding halo-heterocycle with an organolithium reagent followed by quenching with a trialkyl borate.

Generalized Synthetic Protocol:

-

Starting Material: 5-Bromo-2-butoxypyridine is a suitable precursor.

-

Lithiation: Dissolve 5-bromo-2-butoxypyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Halogen-Metal Exchange: Add a solution of an organolithium reagent, such as n-butyllithium, dropwise to the cooled solution.

-

Borylation: After a short stirring period, add a trialkyl borate (e.g., triisopropyl borate) to the reaction mixture.

-

Hydrolysis: Allow the reaction to warm to room temperature and then quench with an aqueous acid (e.g., HCl) to hydrolyze the borate ester to the desired boronic acid.

-

Work-up and Purification: Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Beyond

The incorporation of the this compound moiety into molecules can significantly impact their biological activity. Boronic acids are known to be inhibitors of certain enzymes, particularly serine proteases, where the boron atom can form a reversible covalent bond with the active site serine residue. [1][3][4][5]The butoxy-substituted pyridine ring can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the target protein, thereby enhancing binding affinity and selectivity.

While specific examples of this compound in late-stage drug candidates are not widely reported, its structural motifs are of high interest in medicinal chemistry for the development of inhibitors for a range of therapeutic targets, including but not limited to:

-

Oncology

-

Inflammatory diseases

-

Infectious diseases

The versatility of this building block in the Suzuki-Miyaura coupling allows for the rapid generation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its successful application. While specific experimental data for this compound remains somewhat limited in the public domain, by leveraging data from analogous structures and established principles of boronic acid chemistry, researchers can confidently incorporate this versatile building block into their synthetic and drug discovery endeavors. The protocols and information presented in this guide serve as a robust foundation for the effective utilization of this compound in the pursuit of novel chemical entities with desired functional and biological properties.

References

- Akama, T., et al. (2018). Discovery of Styryl- and 2,2-Difluorostyrylbenzoxaboroles as a Novel Class of Potent Antitrypanosomal Agents. Journal of Medicinal Chemistry, 61(3), 1134-1153.

- Silva, M., Saraiva, L., & Sousa, M. E. (2020).

- World Health Organization. (2021). WHO report on the global tobacco epidemic, 2021: addressing new and emerging products.

-

U.S. Food and Drug Administration. (2023). Vaborbactam. Available at: [Link]

-

PubChem. Patent US-1460180-A. Available at: [Link]

-

Semantic Scholar. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 1. 6-Halopyridin-3-yl-boronic Acids and Esters. Available at: [Link]

-

CAS. U.S. National Patent Classifications Used by CAS. Available at: [Link]

-

Organic Syntheses. 3-pyridylboronic acid. Available at: [Link]

-

Matrix Fine Chemicals. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID. Available at: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

PubChem. (6-(p-Tolyloxy)pyridin-3-yl)boronic acid. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-Butoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Butoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry, offers a versatile scaffold for the synthesis of novel biaryl and heteroaryl compounds. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and, most critically, its application in drug discovery, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this valuable reagent in their synthetic endeavors.

Compound Identification and Structure

This compound is an organoboron compound featuring a pyridine ring substituted with a butoxy group at the 6-position and a boronic acid moiety at the 3-position. This unique arrangement of functional groups makes it a highly valuable intermediate for introducing the 6-butoxypyridine motif into more complex molecular architectures.

-

Chemical Name: this compound

-

CAS Number: 193400-34-9

-

Molecular Formula: C₉H₁₄BNO₃

-

Molecular Weight: 195.02 g/mol

Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

The logical starting material for this synthesis is 5-bromo-2-butoxypyridine. The synthesis workflow involves a lithium-halogen exchange followed by quenching with a borate ester.

Conceptual Synthetic Workflow

Caption: General synthetic workflow for this compound.

Adapted Experimental Protocol

This protocol is adapted from the synthesis of 3-pyridylboronic acid and should be optimized for the specific substrate.[1]

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-butoxypyridine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: The solution is cooled to a low temperature, typically between -78 °C and -90 °C, using a dry ice/acetone or a similar cooling bath.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below the specified low temperature. The reaction is stirred for a period to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the low temperature. After the addition is complete, the reaction is allowed to stir at low temperature for a specified time before gradually warming to room temperature.

-

Quenching and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 2N HCl). The layers are separated, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The pH of the aqueous layer is carefully adjusted to the isoelectric point of the boronic acid (typically around pH 7) to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Properties

Experimentally determined data for this compound is not widely published. However, data from closely related analogs can provide valuable insights into its expected properties.

Physicochemical Properties (Predicted and Analog-Based)

| Property | Predicted/Analog Value | Source/Analogy |

| Melting Point | 102-104 °C | (6-ethoxypyridin-3-yl)boronic acid[2] |

| Boiling Point | 354.8 ± 52.0 °C (Predicted) | (6-Butoxypyridin-2-yl)boronic acid[3] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | (6-Butoxypyridin-2-yl)boronic acid[3] |

| Solubility | Moderately soluble in polar organic solvents | General boronic acid properties |

| pKa | ~8.5 - 9.5 (Estimated) | Phenylboronic acids[4] |

| Appearance | White to off-white solid | General boronic acid properties |

Spectroscopic Data (Representative)

The following are representative spectroscopic data based on analogous structures. Actual spectra should be obtained for the synthesized compound for confirmation.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, showing characteristic pyridine ring coupling patterns. The proton ortho to the boronic acid group is expected to be the most downfield.

-

Butoxy Group Protons: A triplet around δ 4.3 ppm (-OCH₂-), a multiplet around δ 1.7 ppm (-CH₂-), a multiplet around δ 1.4 ppm (-CH₂-), and a triplet around δ 0.9 ppm (-CH₃).

-

B(OH)₂ Protons: A broad singlet that is exchangeable with D₂O, typically observed between δ 4.0-6.0 ppm, though often not clearly resolved.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Pyridine Carbons: Signals in the aromatic region (δ 110-165 ppm). The carbon attached to the boronic acid group will be broad due to the quadrupolar boron nucleus.

-

Butoxy Carbons: Signals in the aliphatic region, typically with the -OCH₂- carbon around δ 68 ppm and the other carbons at higher fields.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive mode, expect to observe the [M+H]⁺ ion. In negative mode, adducts with anions may be observed. Boronic acids are known to form trimetric anhydrides (boroxines), which may also be detected.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

B-O Stretching: A strong band around 1350 cm⁻¹.

-

C-O Stretching: A band in the region of 1250-1300 cm⁻¹ for the butoxy group.

-

Aromatic C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region.

-

Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[7] The biaryl and heteroaryl motifs constructed through this reaction are prevalent in a vast number of marketed drugs and clinical candidates.[8]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

This compound + Aryl Bromide --[Pd Catalyst, Base, Solvent, Heat]--> 6-Butoxy-3-arylpyridine

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. echemi.com [echemi.com]

- 3. US6958319B2 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

Foreword: The Crucial Role of Spectroscopic Data in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Analysis of (6-Butoxypyridin-3-yl)boronic acid by NMR

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound is a versatile building block, frequently employed in cross-coupling reactions to synthesize complex molecules with potential therapeutic applications. Its utility is intrinsically linked to its purity and structural integrity, which can be unequivocally verified through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive, in-depth analysis of the expected NMR spectroscopic data for this compound. As a Senior Application Scientist, my objective is not merely to present data but to offer a guiding narrative that explains the "why" behind the spectral features and the experimental design. This document is structured to empower researchers to anticipate, interpret, and validate their own experimental findings with a high degree of confidence.

Molecular Structure and its Spectroscopic Implications

The foundational step in interpreting any spectrum is a thorough understanding of the molecule's structure. This compound possesses a unique combination of a substituted pyridine ring and a boronic acid moiety, each contributing distinct features to the NMR spectrum.

Annotated Molecular Structure

To facilitate a clear discussion, the protons and carbons of this compound are systematically labeled as shown below. This numbering will be used consistently throughout this guide.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the electronic environment of each proton. The chemical shifts are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of the aromatic ring, and through-bond or through-space coupling interactions.[1][2][3]

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data. The rationale for these predictions is detailed in the subsequent sections.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.5 - 8.7 | d | ~2.0 |

| H4 | 7.9 - 8.1 | dd | ~8.5, 2.0 |

| H5 | 6.7 - 6.9 | d | ~8.5 |

| B(OH)₂ | 8.0 - 8.2 | s (broad) | N/A |

| H7 (OCH₂) | 4.3 - 4.5 | t | ~6.5 |

| H8 (CH₂) | 1.7 - 1.9 | sextet | ~7.0 |

| H9 (CH₂) | 1.4 - 1.6 | sextet | ~7.5 |

| H10 (CH₃) | 0.9 - 1.1 | t | ~7.5 |

Rationale for Chemical Shift Assignments

-

Aromatic Protons (H2, H4, H5): The protons on the pyridine ring are expected to be in the downfield region (δ > 6.5 ppm) due to the deshielding effect of the aromatic ring current.[2]

-

H2: This proton is ortho to the electron-withdrawing nitrogen atom and will be the most deshielded aromatic proton, appearing as a doublet due to coupling with H4.

-

H4: This proton is coupled to both H2 and H5, resulting in a doublet of doublets. Its chemical shift is influenced by its position relative to the nitrogen and the boronic acid group.

-

H5: This proton is ortho to the electron-donating butoxy group, which will shield it relative to the other aromatic protons, causing it to appear at the most upfield position in the aromatic region. It will be a doublet due to coupling with H4.

-

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and their chemical shift can be highly variable depending on the solvent, concentration, and water content. They typically appear as a broad singlet and may exchange with deuterium in deuterated solvents containing D₂O.

-

Butoxy Group Protons (H7, H8, H9, H10):

-

H7 (OCH₂): These protons are directly attached to an oxygen atom, causing a significant downfield shift. They will appear as a triplet due to coupling with the adjacent H8 protons.[4]

-

H8 and H9 (CH₂): These methylene protons will appear as complex multiplets (predicted as sextets) due to coupling with their neighboring methylene and methyl protons.

-

H10 (CH₃): The terminal methyl group protons are the most shielded and will appear as a triplet due to coupling with the H9 protons.

-

Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The chemical shifts are primarily influenced by the hybridization and the electronegativity of attached atoms.[5][6][7]

Predicted Chemical Shifts

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 130 - 135 (broad) |

| C4 | 140 - 145 |

| C5 | 110 - 115 |

| C6 | 160 - 165 |

| C7 (OCH₂) | 65 - 70 |

| C8 (CH₂) | 30 - 35 |

| C9 (CH₂) | 18 - 22 |

| C10 (CH₃) | 12 - 16 |

Rationale for Chemical Shift Assignments

-

Aromatic Carbons (C2, C3, C4, C5, C6):

-

C6: Attached to both the electronegative nitrogen and oxygen atoms, this carbon will be the most deshielded.

-

C2 and C4: These carbons are influenced by the ring nitrogen and will appear at downfield shifts.

-

C5: This carbon is shielded by the electron-donating effect of the butoxy group.

-

C3: The carbon attached to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the boron nucleus, and its chemical shift can be difficult to observe.[8][9][10]

-

-

Butoxy Group Carbons (C7, C8, C9, C10):

-

C7 (OCH₂): The carbon bonded to oxygen will be the most deshielded of the aliphatic carbons.

-

C8, C9, C10: The chemical shifts of these carbons will decrease as the distance from the electronegative oxygen atom increases.

-

The Significance of ¹¹B NMR Spectroscopy

For boronic acids, ¹¹B NMR is a powerful tool for characterizing the boron center. The chemical shift in ¹¹B NMR is sensitive to the hybridization and coordination of the boron atom.[11][12][13]

-

Expected Chemical Shift: For a trigonal planar (sp² hybridized) boronic acid, a signal in the range of δ 28-34 ppm is expected.

-

pH Dependence: The chemical shift in ¹¹B NMR is highly dependent on the pH of the solution. At higher pH values, the boronic acid can form a tetrahedral (sp³ hybridized) boronate species, which results in a significant upfield shift to around δ 3-9 ppm .[11][12][13] This property is crucial for studying the interactions of boronic acids with diols, a key aspect of their application in sensors.[14]

Experimental Protocol: A Self-Validating Methodology

The acquisition of high-quality NMR data is contingent on a well-designed experimental protocol. The following steps provide a robust framework for the analysis of this compound.

Sample Preparation

-

Solvent Selection: DMSO-d₆ is a recommended solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation.[9] It also allows for the observation of exchangeable protons like those on the boronic acid. Chloroform-d (CDCl₃) can also be used, but the boronic acid protons may exchange more rapidly.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its signal set to 0 ppm.[3] For ¹¹B NMR, BF₃·OEt₂ is a common external standard.[9]

NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Number of Scans: 16-64 scans should be sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Technique: Use proton-decoupled mode to obtain singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹¹B NMR:

-

Spectrometer Frequency: 128 MHz or higher.

-

Tube Material: Use quartz NMR tubes to avoid a broad background signal from borosilicate glass.[11]

-

Number of Scans: 1024 or more scans may be necessary.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the NMR analysis of this compound.

Conclusion: A Predictive Framework for Spectroscopic Validation

This guide provides a detailed, predictive framework for the NMR spectroscopic analysis of this compound. By understanding the anticipated ¹H, ¹³C, and ¹¹B NMR spectra and by following the robust experimental protocol outlined, researchers can confidently characterize this important chemical building block. The principles discussed herein are not only applicable to this specific molecule but can also be extrapolated to a wide range of substituted pyridine and boronic acid derivatives, thereby serving as a valuable educational and practical resource in the field of chemical synthesis and analysis.

References

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Klodzinska, E., et al. (2017). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

-

ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. ACS Publications. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 3 compound in chemical shift area of butoxy groups... [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. [Link]

-

Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

MDPI. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

Chemistry Steps. (n.d.). ¹³C Carbon NMR Spectroscopy. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Wisconsin-Madison. (n.d.). ¹³C NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[¹H NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]

-

Wagner, T., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene... [Link]

-

School of Chemistry | University of Bristol. (n.d.). Carbon-13 nuclear magnetic resonance spectroscopy of naturally occurring substances. 64. Structure of moronic acid. [Link]

-

ResearchGate. (n.d.). ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

(6-Butoxypyridin-3-yl)boronic acid: A Technical Guide to Commercial Availability and Application for Advanced Research

(6-Butoxypyridin-3-yl)boronic acid (CAS No. 193400-34-9) has emerged as a critical building block for researchers in drug discovery and materials science. Its unique molecular architecture, featuring a butoxy-substituted pyridine ring coupled with a reactive boronic acid moiety, makes it an invaluable reagent for constructing complex molecules, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its commercial availability, quality control standards, and best practices for its use in a laboratory setting, tailored for scientists and development professionals.

The Strategic Importance of Pyridinylboronic Acids in Synthesis

Boronic acids are a class of organoborane compounds characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂). Their significance in modern organic chemistry is anchored by their role as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid's organic group and an aryl or vinyl halide, a process fundamental to the synthesis of many pharmaceuticals and advanced materials.[1]

The this compound variant offers specific advantages:

-

The Pyridine Core: A ubiquitous scaffold in medicinal chemistry, the pyridine ring is present in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets.

-

The Butoxy Group: This flexible, lipophilic chain can modulate the compound's solubility, cell permeability, and metabolic stability, key parameters in drug design.

-

The Boronic Acid Moiety: Positioned at the 3-position, it allows for strategic and regioselective coupling to introduce the substituted pyridine core into a larger molecular framework.

The growing interest in boron-containing compounds as active pharmaceutical ingredients themselves, from the proteasome inhibitor Bortezomib (Velcade®) to newer agents, further underscores the importance of high-quality boronic acid building blocks in the discovery pipeline.[2][3]

Commercial Availability and Supplier Landscape

This compound is available from a range of specialized chemical suppliers. Procurement options typically span from research-grade quantities (milligrams to grams) to bulk quantities for process development (kilograms).

Representative Supplier and Specification Overview

| Supplier | Product Number (Example) | Purity (Typical) | Availability | Notes |

| Apollo Scientific | OR360583[4] | ≥97% | Stock / Lead Time | Specializes in fluorine and heterocyclic building blocks. |

| JHECHEM CO LTD | JHE-12345[5] | ≥98% | Inquiry | Offers a wide range of pharmaceutical intermediates. |

| Hangzhou J&H Chemical | JH-54321[6] | ≥98% | Inquiry | Focuses on custom synthesis and fine chemicals. |

| BLDpharm | (Related: BD3675)[7] | ≥97% | Stock | Provides data for analogous alkoxy-pyridinyl boronic acids.[7][8] |

| Echemi | (Various)[5] | ≥98% | Marketplace | Platform listing multiple manufacturers and suppliers. |

This table is illustrative. Researchers should always verify current stock and specifications directly with the supplier.

Procurement Considerations:

-

Purity: For applications like drug discovery, a purity of ≥98% is highly recommended to minimize side reactions and ensure reproducibility.[9][10] Impurities can poison the palladium catalyst or lead to the formation of difficult-to-remove byproducts.[9]

-

Lead Time: While some suppliers maintain stock in regional warehouses, others may offer the compound on a custom synthesis basis, requiring longer lead times.

-

Documentation: Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the purity (typically by HPLC or ¹H NMR) and other physical properties.

Quality Control: A Self-Validating System for Incoming Reagents

Given the inherent instability of some boronic acids, independent verification of purchased materials is a cornerstone of good laboratory practice and ensures the integrity of experimental results.

Incoming Material QC Workflow

Caption: Workflow for verifying the quality of commercial this compound.

Step-by-Step QC Protocol:

-

Documentation Review: Cross-reference the supplier's CoA with the product label. Ensure the CAS number, batch number, and name are correct.

-

Visual Inspection: The compound should be a white to off-white solid. Any significant discoloration may indicate degradation.

-

¹H NMR Spectroscopy:

-

Purpose: To confirm the chemical structure and identify the presence of common impurities, such as the cyclic anhydride trimer (boroxine).

-

Procedure: Dissolve a small sample (~5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected Signals: Look for characteristic aromatic proton signals of the pyridine ring and the aliphatic signals of the butoxy group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet.

-

Causality: Commercially available boronic acids often exist in equilibrium with their boroxine form, which can have different reactivity.[11] NMR can help quantify the ratio of the monomeric acid to the trimeric anhydride.

-

-

Purity by LC-MS or HPLC:

-

Purpose: To obtain a quantitative measure of purity.

-

Procedure: Develop a suitable method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Analysis: The main peak corresponding to the product's mass should have an area of >98% by UV detection. This confirms the absence of significant organic impurities.

-

Technical Application: The Suzuki-Miyaura Coupling

The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a robust method for forming biaryl structures.

General Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The instability of boronic acids can sometimes lead to low yields.[12] One common side reaction is protodeboronation, where the C-B bond is cleaved by a proton source. This can be mitigated by careful selection of the base and solvent system and by ensuring the quality of the starting boronic acid.

Safe Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the reactivity and purity of boronic acids.

Storage Recommendations:

-

Temperature: Store in a refrigerator at 2-8°C. Some analogous compounds are stored at -20°C for long-term stability.[13][14]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[15] Boronic acids can be hygroscopic and air-sensitive.

-

Moisture: Avoid exposure to moisture, which can promote degradation and boroxine formation.[15][16]

Handling Precautions:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15]

Recent studies have indicated that some arylboronic acids may be weakly mutagenic, classifying them as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing.[17] While this is primarily a concern for residual amounts in a final Active Pharmaceutical Ingredient (API), it reinforces the need for careful handling and for synthetic strategies that ensure their complete removal during workup and purification.

Conclusion

This compound is a commercially accessible and highly valuable reagent for drug discovery and chemical synthesis. Its successful application hinges on sourcing high-purity material from reputable suppliers and implementing a rigorous, self-validating quality control protocol upon receipt. By understanding the compound's stability limitations and adhering to proper storage and handling procedures, researchers can effectively leverage this versatile building block to accelerate the development of novel chemical entities.

References

-

The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

APOLLO SCIENTIFIC - Product List. (n.d.). Interchim. Retrieved from [Link]

-

Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound, 193400-34-9, Purity 98%. (n.d.). MOLBASE. Retrieved from [Link]

-

GHS 11 (Rev.11) SDS Word 下载 CAS: 193400-34-9. (n.d.). XiXisys. Retrieved from [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011, October 3). UCIBIO. Retrieved from [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). American Chemical Society. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Working with Hazardous Chemicals. (2009, September 7). Organic Syntheses. Retrieved from [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2000). ResearchGate. Retrieved from [Link]

-

Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

How to Store Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules. Retrieved from [Link]

-

(6-(p-Tolyloxy)pyridin-3-yl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. APOLLO SCIENTIFIC - Product List [interchim.com]

- 5. echemi.com [echemi.com]

- 6. molbase.com [molbase.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. 2406206-23-1|(6-Isobutoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. laballey.com [laballey.com]

- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

Stability and storage conditions for (6-Butoxypyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of (6-Butoxypyridin-3-yl)boronic acid

Introduction

This compound is a heterocyclic arylboronic acid that has become an indispensable building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for the construction of complex biaryl structures that form the backbone of many pharmaceutical agents.[1][2][3] The successful application of this reagent, however, is critically dependent on its purity and stability. Boronic acids as a class are susceptible to several degradation pathways that can compromise reaction yields, introduce impurities, and lead to irreproducible results.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical stability of this compound. Moving beyond simple storage instructions, we will explore the underlying chemical principles that govern its degradation, offer field-proven protocols for storage and handling, and describe a self-validating workflow to assess the integrity of the compound before its use.

Chapter 1: The Inherent Chemical Instability of Arylboronic Acids

To effectively manage this compound, one must first understand the intrinsic vulnerabilities of the boronic acid functional group. The boron atom in boronic acids possesses only six valence electrons, rendering it a mild Lewis acid with an empty p-orbital.[4][5] This electronic configuration is the origin of both its synthetic utility and its instability, making it susceptible to three primary degradation pathways.

-

Protodeboronation: This is arguably the most common degradation pathway for heteroarylboronic acids. It involves the cleavage of the carbon-boron bond by a proton source, typically water, to replace the boronic acid group with a hydrogen atom.[6][7] The process, which yields 6-butoxypyridine and boric acid, can be catalyzed by acid or base. The presence of the basic pyridine nitrogen atom in the structure makes the stability of this compound particularly sensitive to the pH of the local environment.[7]

-

Oxidation: The C-B bond is susceptible to oxidation, leading to the formation of the corresponding phenol, 6-butoxy-3-hydroxypyridine. This process can be initiated by atmospheric oxygen, residual peroxides in solvents, or other reactive oxygen species.[8][9][10] While often slower than protodeboronation, oxidative degradation is irreversible and introduces a significant impurity that can be difficult to separate from the desired product in subsequent reactions.

-

Anhydride Formation (Trimerization): Boronic acids can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[11] This is a reversible equilibrium process driven by the removal of water. While boroxines can often be used directly in coupling reactions (as they can hydrolyze back to the monomeric acid in situ), their formation complicates accurate weighing and stoichiometry calculations, as three molecules of the boronic acid are consumed to form one molecule of boroxine with the loss of three water molecules.

Chapter 2: Key Degradation Pathways

The specific structure of this compound, with its electron-donating butoxy group and basic pyridine ring, dictates its unique stability profile. The following diagram illustrates the primary degradation products that can arise from improper handling or storage.

Caption: A self-validating workflow for assessing boronic acid integrity.

Experimental Protocols: Analytical Methodologies

1. ¹H NMR Spectroscopy:

-

Objective: To quickly identify the parent compound and major degradation products.

-

Methodology:

-

Dissolve a small sample (~5-10 mg) in an anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Compare the obtained spectrum to a reference spectrum of pure this compound.

-

Look for the characteristic aromatic signals of the pyridine ring and the aliphatic signals of the butoxy chain.

-

Check for the appearance of new signals corresponding to 6-butoxypyridine (from protodeboronation), which will have a simpler aromatic splitting pattern and a proton signal in place of the C-B bond.

-

-

2. Reverse-Phase HPLC (RP-HPLC):

-

Objective: To quantify the purity of the boronic acid and detect non-volatile impurities.

-

Methodology:

-

Prepare a stock solution of the boronic acid in a suitable dry solvent, such as acetonitrile (ACN).

-

The analysis of boronic acids by RP-HPLC can be challenging due to their propensity for on-column hydrolysis. [12][13]To mitigate this, an optimized method should be employed.

-

Recommended Starting Conditions:

-

Column: A column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize hydrolysis. [13] * Mobile Phase: Use a mobile phase without a strong pH modifier. A simple gradient of water and acetonitrile is a good starting point.

-

Detector: UV detector set to an appropriate wavelength for the pyridine ring (e.g., ~260-280 nm).

-

-

Analysis: Quantify the area percentage of the main peak corresponding to the boronic acid. The presence of earlier eluting peaks may indicate the formation of more polar degradation products like boric acid or the hydroxylated pyridine. The protodeboronation product, being less polar, may have a longer retention time.

-

Conclusion

This compound is a powerful synthetic tool whose efficacy is directly tied to its chemical integrity. Its stability is governed by a triad of potential degradation pathways: protodeboronation, oxidation, and anhydride formation. By understanding the chemical causality behind these processes, researchers can implement robust storage and handling protocols centered on the rigorous exclusion of moisture and oxygen. The "golden rules" are simple but critical: Store Cold, Store Dry, and Store under Inert Gas. Furthermore, integrating a routine analytical check by NMR or HPLC as a final validation step before use ensures that reactions are performed with a reagent of known quality, ultimately leading to more reliable and reproducible scientific outcomes.

References

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

-

Boronic acid. Wikipedia. [Link]

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- Safety Data Sheet for a similar boronic acid. CymitQuimica.

- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.

- SAFETY DATA SHEET for Pyridine-3-boronic acid. Fisher Scientific.

- SAFETY DATA SHEET for Cyclopropaneboronic acid. Sigma-Aldrich.

-

Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

- Design and discovery of boronic acid drugs. PubMed.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

- Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Lewis acidity of substituted pyridinylboronic acids

An In-Depth Technical Guide to the Lewis Acidity of Substituted Pyridinylboronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds, particularly boronic acids, have transitioned from niche reagents to indispensable tools across the chemical sciences.[1] Initially celebrated for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, their applications have expanded into catalysis, chemical sensing, and, most notably, medicinal chemistry.[2][3][4] The approval of drugs like bortezomib (Velcade®), a dipeptidyl boronic acid proteasome inhibitor, has solidified their status as a privileged scaffold in drug discovery.[1][4]

At the heart of their chemical versatility and biological activity lies the unique electronic nature of the boron atom. Boronic acids, R-B(OH)₂, are not classical Brønsted acids that donate a proton, but rather Lewis acids, defined by their ability to accept a pair of electrons.[1][5] This guide provides an in-depth exploration of the Lewis acidity of a specific, highly relevant subclass: substituted pyridinylboronic acids. The incorporation of the pyridine ring introduces a layer of complexity and tunability, making a thorough understanding of its electronic influence essential for the rational design of next-generation catalysts and therapeutics. We will delve into the fundamental principles governing their acidity, the profound effects of substitution, and the experimental and computational methodologies used to quantify these properties.

The Fundamental Basis of Boronic Acid Lewis Acidity

The Lewis acidity of a boronic acid in an aqueous medium is characterized by its equilibrium with the corresponding tetrahedral boronate anion. The trigonal planar, sp²-hybridized boron atom possesses a vacant p-orbital, making it electrophilic and susceptible to nucleophilic attack. In water, a hydroxide ion acts as the Lewis base, donating an electron pair to the boron center to form a more stable, sp³-hybridized tetrahedral boronate complex.[6][7][8]

This equilibrium is quantified by an acid dissociation constant, Ka, and more commonly expressed as its negative logarithm, pKa. A lower pKa value signifies a stronger Lewis acid, as the equilibrium favors the formation of the tetrahedral boronate.[1][9]

Caption: Equilibrium between the trigonal boronic acid and the tetrahedral boronate.

The acidity is highly sensitive to the nature of the 'R' group. For arylboronic acids, substituents on the aromatic ring modulate the electrophilicity of the boron atom through inductive and mesomeric (resonance) effects. Electron-withdrawing groups (EWGs) pull electron density from the boron center, increasing its electrophilicity and stabilizing the resulting negative charge on the boronate anion. This shifts the equilibrium to the right, resulting in a stronger Lewis acid (lower pKa).[9][10] Conversely, electron-donating groups (EDGs) have the opposite effect, decreasing Lewis acidity and raising the pKa.[1][10]

The Influence of the Pyridinyl Ring and its Substituents

Substituting a phenyl ring with a pyridinyl ring introduces significant complexity. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This generally makes pyridinylboronic acids stronger Lewis acids than their phenylboronic acid counterparts. However, the position of the boronic acid group (2-, 3-, or 4-position) and the ability of the pyridine nitrogen to be protonated create a multifaceted system of competing equilibria.

The Lewis acidity of the boronic acid is thus intrinsically linked to the Brønsted basicity of the pyridine nitrogen. When the nitrogen is protonated, it becomes a powerful electron-withdrawing group, dramatically increasing the Lewis acidity of the boronic acid moiety.

Positional Isomerism

-

4-Pyridinylboronic Acid: The boronic acid group is in a para-like position relative to the nitrogen. The nitrogen exerts a strong, electron-withdrawing inductive and mesomeric effect, enhancing Lewis acidity.

-

3-Pyridinylboronic Acid: The boronic acid is in a meta-like position. The nitrogen's influence is primarily inductive, leading to a moderately acidic compound.

-

2-Pyridinylboronic Acid: The boronic acid is in an ortho-like position. This isomer is often unstable and prone to protodeboronation (loss of the B(OH)₂ group). When stable, its acidity is influenced by a combination of proximity-based inductive effects and potential intramolecular interactions.

Substituent Effects

The principles of EWGs and EDGs apply to the pyridinyl ring as they do to the phenyl ring. A substituent's effect depends on its electronic nature and its position relative to both the boronic acid and the ring nitrogen. For instance, an EWG like a nitro or trifluoromethyl group will substantially lower the pKa, especially when positioned to maximize its electron-withdrawing influence on the boron center.[9]

The Hammett equation provides a powerful tool for quantifying these electronic effects, correlating the change in pKa upon substitution with a substituent-specific parameter (σ).[11] The reaction constant (ρ) derived from the plot indicates the sensitivity of the boronic acid's ionization to substituent effects. For arylboronic acids, this sensitivity is quite high, with reported ρ values around 2.1, indicating a significant response to electronic perturbation.[11]

Caption: Logical flow of the Hammett relationship in predicting pKa shifts.

Quantitative Data on Lewis Acidity

While a comprehensive database for substituted pyridinylboronic acids is sparse in the literature, the principles can be illustrated using data from well-studied phenylboronic acids. The addition of the electron-deficient pyridine ring is expected to lower the pKa relative to the corresponding phenyl-substituted analogue.

| Boronic Acid | Substituent (Position) | pKa | Reference |

| Phenylboronic Acid | H | ~8.8 | [12] |

| 4-Nitrophenylboronic Acid | 4-NO₂ | ~7.1 | [13] |

| 4-Methoxyphenylboronic Acid | 4-OCH₃ | ~9.25 | [14] |

| 3-Chlorophenylboronic Acid | 3-Cl | ~8.1 | |

| 3-Trifluoromethylphenylboronic Acid | 3-CF₃ | ~7.8 | |

| 4-Pyridinylboronic Acid | N/A | ~7.6 (Predicted) | [15] |

| 3-Nitropyridin-4-ylboronic acid | 3-NO₂ | 9.13 | [13] |

| 3-Chloropyridin-4-ylboronic acid | 3-Cl | 10.20 | [13] |

Note: Experimental pKa values can vary slightly based on the determination method and conditions (e.g., solvent, temperature). The pyridinylboronic acid data highlights the complex interplay of the nitrogen and the substituent.

Methodologies for Determining Lewis Acidity

Accurate determination of pKa is critical for structure-activity relationship (SAR) studies. Both experimental and computational methods provide essential, complementary insights.

Experimental Protocol: UV-Metric pKa Determination

This method is reliable, requires only a small amount of sample, and is well-suited for compounds with a chromophore, such as pyridinylboronic acids. It relies on the change in the UV-Vis absorbance spectrum as the molecule transitions from the neutral boronic acid to the anionic boronate form upon titration with a base.[11][16]

Causality and Trustworthiness: This protocol is self-validating because the collection of spectra across a wide pH range should yield a clear isosbestic point, which is a strong indicator of a clean, two-state equilibrium between the acid and its conjugate base. The data is then fit to the Henderson-Hasselbalch equation, and the quality of the fit (e.g., R² value) provides a direct measure of the data's reliability.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution (e.g., 10 mM) of the pyridinylboronic acid in a suitable solvent (e.g., DMSO, Methanol). The solvent choice is critical to ensure solubility while minimizing interference.[11]

-

Prepare a set of aqueous buffers covering a wide pH range (e.g., pH 2 to 12). Universal buffers (e.g., Britton-Robinson) are often used to maintain consistent ionic strength.

-

-

Sample Preparation:

-